Ethyl 3-cyclobutyl-3-oxopropanoate

Description

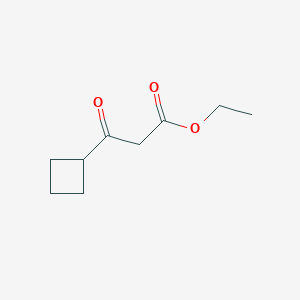

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-cyclobutyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHZQZSNOAJEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618742 | |

| Record name | Ethyl 3-cyclobutyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24922-01-8 | |

| Record name | Ethyl 3-cyclobutyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-cyclobutyl-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to Ethyl 3-cyclobutyl-3-oxopropanoate for Advanced Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of molecular building blocks is paramount. This compound (CAS No: 24922-01-8), a prominent β-keto ester, has emerged as a compound of significant interest.[1] Its molecular architecture, which uniquely combines a reactive β-keto ester system with a strained cyclobutyl moiety, offers a rich platform for constructing complex molecular frameworks. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers and drug development professionals seeking to leverage its synthetic potential.

Core Physicochemical and Computed Properties

The utility of a synthetic intermediate is fundamentally governed by its physical and chemical properties. A summary of these characteristics for this compound is presented below for quick reference and experimental planning.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₃ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| CAS Number | 24922-01-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 234.5°C at 760 mmHg | [3] |

| Flash Point | 95.7°C | [3] |

| Canonical SMILES | CCOC(=O)CC(=O)C1CCC1 | [1] |

| InChI Key | HYHZQZSNOAJEPU-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 1.2 | [1] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

Strategic Synthesis: A Mechanistic Approach

The synthesis of β-keto esters like this compound is a cornerstone of synthetic chemistry. A highly effective and common approach involves the acylation of a malonic ester derivative. The following protocol is a representative method, adapted from established procedures for analogous compounds, which provides a reliable pathway to the target molecule.[4]

Experimental Protocol: Acylation of Ethyl Hydrogen Malonate

This procedure outlines the synthesis via the dianion of ethyl hydrogen malonate, a robust method that ensures high yields and minimizes side reactions.

Rationale: The use of two equivalents of a strong base (n-butyllithium) is critical. The first equivalent deprotonates the carboxylic acid, while the second deprotonates the acidic α-carbon, forming a reactive dianion. This dianion is then acylated with cyclobutanecarbonyl chloride. Performing the reaction at very low temperatures (-70 to -60°C) is essential to control the high reactivity of the organolithium reagent and prevent unwanted side reactions, such as addition to the ester. An acidic workup is required to protonate the intermediate and facilitate decarboxylation to the final β-keto ester.

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and an addition funnel is charged with ethyl hydrogen malonate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Dianion Formation: The solution is cooled to -75°C under a nitrogen atmosphere. n-Butyllithium (2.1 eq, 2.5 M in hexanes) is added dropwise via the addition funnel, ensuring the internal temperature does not exceed -55°C.

-

Equilibration: The resulting suspension is warmed to approximately 0°C and stirred for 20 minutes to ensure complete dianion formation.

-

Acylation: The reaction mixture is re-cooled to -70°C. A solution of cyclobutanecarbonyl chloride (0.9 eq) in anhydrous THF is added dropwise, maintaining the temperature below -60°C.

-

Quenching and Workup: After the addition is complete, the reaction is allowed to warm to room temperature. The mixture is then diluted with diethyl ether and carefully quenched by adding a solution of concentrated hydrochloric acid in water.

-

Extraction and Purification: The organic and aqueous layers are separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude material is purified by vacuum distillation to afford this compound as a clear liquid.[4]

Visualizing the Synthetic Workflow & Mechanism

References

"Ethyl 3-cyclobutyl-3-oxopropanoate" CAS number 24922-01-8

An In-depth Technical Guide to Ethyl 3-cyclobutyl-3-oxopropanoate (CAS 24922-01-8): A Versatile Building Block for Modern Drug Discovery

Introduction

This compound is a key organic intermediate characterized by a β-keto ester functionality and a strained cyclobutane ring. This unique combination of reactive groups and structural motifs makes it a valuable building block for synthetic chemists, particularly those in the fields of pharmaceutical research and drug development. Its ability to participate in a wide range of chemical transformations, coupled with the desirable physicochemical properties imparted by the cyclobutyl scaffold, positions it as a strategic component in the synthesis of complex molecular architectures and novel therapeutic agents.

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, a detailed synthetic protocol with mechanistic insights, its characteristic reactivity, and its applications in the context of modern medicinal chemistry.

Physicochemical Properties and Safety Data

Accurate knowledge of a compound's physical properties and safety requirements is foundational for its effective and safe use in a laboratory setting. This compound is typically supplied as a clear, colorless liquid.[1]

Physical and Chemical Data

The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 24922-01-8 | [2][3][4] |

| Molecular Formula | C₉H₁₄O₃ | [1][2][4] |

| Molecular Weight | 170.21 g/mol | [1][2][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 234.5°C at 760 mmHg | [1] |

| Density | 1.096 g/cm³ | [1] |

| Flash Point | 95.7°C | [1] |

| Refractive Index | 1.47 | [1] |

| SMILES | CCOC(=O)CC(=O)C1CCC1 | [2][4] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards that require careful handling.[4]

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[5]

-

Synthesis and Mechanistic Considerations

The synthesis of β-keto esters like this compound is most commonly achieved via a Claisen-type condensation reaction. This involves the acylation of an ester enolate with a suitable acylating agent. A highly effective and logical approach is the reaction of an ethyl acetate-derived enolate with cyclobutanecarbonyl chloride.[6]

Synthetic Workflow

The overall transformation involves the formation of a nucleophilic enolate from an ester, which then attacks the electrophilic carbonyl carbon of the acyl chloride.

Detailed Experimental Protocol

This protocol is based on established chemical principles for acetoacetic ester synthesis and should be performed by qualified personnel.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.

-

Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF.

-

Enolate Formation: Add ethyl acetate (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0°C for 30 minutes, during which time hydrogen gas will evolve as the sodium enolate of ethyl acetate is formed.

-

Acylation: Dissolve cyclobutanecarbonyl chloride[6] (1.0 equivalent) in anhydrous THF and add it dropwise to the enolate solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the final product, this compound.

Mechanistic Pathway

The reaction proceeds via nucleophilic acyl substitution on the cyclobutanecarbonyl chloride. The choice of a strong, non-nucleophilic base like sodium hydride is critical to fully deprotonate the ethyl acetate, forming the enolate in high concentration and driving the reaction forward.[7][8]

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the acidity of the methylene protons (α-protons) situated between the two carbonyl groups. These protons can be readily removed by a base to form a resonance-stabilized enolate, which is a potent carbon nucleophile.[7][9][10]

Enolate-Mediated Transformations

The generated enolate can react with a variety of electrophiles, enabling the construction of more complex molecules. This is a cornerstone of its utility as a building block.

Key transformations include:

-

Alkylation: Reaction with alkyl halides (R-X) to introduce alkyl groups at the α-position.

-

Acylation: Reaction with acyl chlorides (RCOCl) or anhydrides to form more complex diketo compounds.

-

Heterocycle Synthesis: The difunctional nature of the molecule makes it an excellent precursor for synthesizing heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines through condensation reactions with dinucleophiles (e.g., hydrazine, hydroxylamine, urea).[11]

Applications in Drug Discovery

The incorporation of small carbocyclic rings like cyclobutane is an increasingly important strategy in medicinal chemistry.[12] The cyclobutyl moiety offers a unique combination of properties that can be leveraged to optimize drug candidates.

The Role of the Cyclobutane Scaffold

-

Metabolic Stability: The cyclobutane ring is chemically robust and less susceptible to metabolic degradation compared to more flexible alkyl chains or other functional groups, potentially improving a drug's pharmacokinetic profile.[12]

-

Conformational Restriction: The rigid, puckered three-dimensional structure of the cyclobutane ring can lock a molecule into a specific conformation.[12] This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

-

Vectorial Orientation: The defined geometry of the ring can be used to precisely orient key pharmacophoric groups into the binding pocket of a protein, optimizing interactions.[12]

-

Improved Physicochemical Properties: Incorporating a cyclobutane group can increase the fraction of sp³-hybridized carbons in a molecule. This often leads to improved solubility and reduced planarity, which are desirable traits for drug candidates.[12]

A Building Block for Protein Degraders

Notably, this compound has been categorized as a building block for protein degraders.[13] This places it at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality. In this context, it can serve as a precursor to linkers or structural scaffolds used in the design of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. These molecules function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The structural and stability features of the cyclobutyl group are highly advantageous in the design of these complex therapeutic agents.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, centered on its β-keto ester functionality, provides a reliable platform for a host of synthetic transformations. Simultaneously, its cyclobutane ring offers a powerful method for instilling drug-like properties such as metabolic stability and conformational rigidity into novel therapeutic candidates. Its relevance in cutting-edge areas like targeted protein degradation underscores its importance and ensures its continued use in the discovery and development of next-generation pharmaceuticals.

References

- 1. Cas 24922-01-8,3-CYCLOBUTYL-3-OXO-PROPIONIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 24922-01-8 this compound AKSci 1929AB [aksci.com]

- 4. This compound | C9H14O3 | CID 21846412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 24922-01-8|this compound|BLD Pharm [bldpharm.com]

- 6. Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Page loading... [wap.guidechem.com]

- 10. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 11. nbinno.com [nbinno.com]

- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to Ethyl 3-cyclobutyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Structure and Physicochemical Properties

Ethyl 3-cyclobutyl-3-oxopropanoate (CAS No. 24922-01-8) is a β-keto ester distinguished by the presence of a cyclobutyl ring.[1][2] This structural motif, combining the reactivity of a β-keto ester with the conformational rigidity of a four-membered ring, makes it a valuable intermediate in the synthesis of complex molecules.

The molecule's structure is defined by an ethyl propanoate backbone with a cyclobutyl ketone substituent at the C3 position.[1] This arrangement gives rise to its systematic IUPAC name: this compound.[1]

Molecular Diagram: 2D and 3D Representations

Caption: 2D skeletal structure of this compound.

Key Physicochemical Data

A summary of essential computed and experimental data provides a quantitative profile of the molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₃ | [2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| CAS Number | 24922-01-8 | [2] |

| Appearance | Colorless liquid (at room temp.) | [3] |

| XLogP3 | 1.2 | [1] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 4 | [2] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is through a Claisen condensation reaction. This cornerstone of organic chemistry involves the base-mediated condensation of two ester molecules to form a β-keto ester.[4][5]

In this specific synthesis, ethyl cyclobutanecarboxylate reacts with ethyl acetate in the presence of a strong base, such as sodium ethoxide.[6]

Conceptual Synthesis Workflow

Caption: Key steps in the Claisen condensation for synthesis.

Expert Commentary on Synthesis:

The choice of base is critical. Sodium ethoxide is commonly used because it is readily available and the ethoxide leaving group matches the ester's alkoxy group, preventing transesterification side reactions. The reaction is driven to completion because the resulting β-keto ester product has a highly acidic proton on the α-carbon (between the two carbonyls), which is irreversibly deprotonated by the base.[4][7] A final acidic workup is required to neutralize the enolate and yield the final product.[4]

Validated Experimental Protocol:

-

Preparation: In a three-necked flask equipped with a reflux condenser and dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in absolute ethanol.

-

Reaction: Add ethyl cyclobutanecarboxylate (1 equivalent) and ethyl acetate (1 equivalent) to the flask.

-

Reflux: Heat the mixture to a gentle reflux. The reaction progress can be monitored by the dissolution of sodium. A violent reaction may need to be moderated with a cold water bath.[8]

-

Workup: After the reaction is complete (typically 2-3 hours), cool the mixture. Acidify with a dilute acid (e.g., 50% acetic acid) until the solution is neutral.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.[9]

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons between the carbonyls (a singlet), and the protons of the cyclobutyl ring (complex multiplets).

-

¹³C NMR: The carbon NMR will display distinct peaks for the carbonyl carbons of the ester and ketone, the methylene carbon alpha to the carbonyls, the carbons of the ethyl group, and the carbons of the cyclobutyl ring. The unique high-field chemical shift of the cyclobutane carbons is a key identifier.[10]

Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on analogous structures. Experimental verification is required.)

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| Ethyl CH₃ | ~1.25 | ~14 | Triplet |

| Ethyl CH₂ | ~4.15 | ~61 | Quartet |

| α-CH₂ | ~3.40 | ~45 | Singlet |

| Cyclobutyl CH | ~3.20 | ~50 | Multiplet |

| Cyclobutyl CH₂ | ~1.80 - 2.40 | ~25, ~18 | Multiplets |

| Ester C=O | - | ~168 | - |

| Ketone C=O | - | ~205 | - |

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

-

C=O Stretching: Two strong absorption bands are expected in the region of 1715-1750 cm⁻¹ . The ester carbonyl typically appears at a higher wavenumber (~1740 cm⁻¹) than the ketone carbonyl (~1715 cm⁻¹).

-

C-H Stretching: Bands around 2850-3000 cm⁻¹ correspond to the sp³ C-H bonds of the ethyl and cyclobutyl groups.

-

C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region is characteristic of the ester C-O bond.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern is predictable for β-keto esters and would likely involve:[11]

-

Loss of the ethoxy group (-•OCH₂CH₃): m/z = 125

-

Loss of the ethyl group (-•CH₂CH₃): m/z = 141

-

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen.

Reactivity and Applications in Drug Development

This compound is not just a molecule; it's a versatile synthetic tool. Its value lies in the reactivity of the β-keto ester moiety.[12]

Core Reactivity Pathways

Caption: Major reaction pathways for synthetic utility.

-

α-Alkylation: The methylene protons between the two carbonyl groups are acidic and can be easily removed by a base. The resulting enolate is a potent nucleophile that can react with alkyl halides to introduce various substituents at the α-position.[3] This is a fundamental strategy for building molecular complexity.

-

Acetoacetic Ester Synthesis (Decarboxylation): Following α-alkylation, the ester can be saponified (hydrolyzed with a base) and then acidified and heated. This sequence leads to decarboxylation, yielding a cyclobutyl ketone with the newly introduced alkyl group. This powerful sequence allows the β-keto ester to act as a synthetic equivalent of a ketone enolate.

-

Heterocyclic Synthesis: The 1,3-dicarbonyl arrangement is an ideal precursor for forming five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry. Condensation reactions with reagents like hydrazine, hydroxylamine, or urea can yield pyrazoles, isoxazoles, and pyrimidines, respectively.

The cyclobutyl moiety itself is of increasing interest in drug design. It can serve as a rigid scaffold, a bioisostere for other groups (like phenyl or gem-dimethyl), and can influence metabolic stability and binding affinity. The combination of this ring with the versatile β-keto ester functionality makes this compound a highly valuable starting material for creating novel pharmaceutical candidates.[12]

Safety and Handling

According to its GHS classification, this compound is a warning-level hazard.[1]

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

Standard laboratory precautions should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store at room temperature in a tightly sealed container.[2]

References

- 1. This compound | C9H14O3 | CID 21846412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [guidechem.com]

- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

"Ethyl 3-cyclobutyl-3-oxopropanoate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-cyclobutyl-3-oxopropanoate

Introduction: The Versatility of β-Keto Esters

This compound is a β-keto ester, a class of organic compounds possessing a ketone functional group at the β-position relative to an ester.[1] This structural arrangement confers unique reactivity, making these molecules highly valuable as versatile building blocks in advanced organic synthesis.[2][3] The presence of two electrophilic carbonyl carbons and an acidic α-hydrogen allows for a wide range of chemical transformations, including alkylations, acylations, and condensation reactions.[4][5] this compound, with its distinctive cyclobutyl moiety, serves as a key intermediate in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and other fine chemicals.[4][5]

This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques required for its thorough characterization, aimed at researchers and professionals in drug development and chemical synthesis.

Part 1: Synthesis Strategy and Mechanism

The synthesis of β-keto esters is a cornerstone of organic chemistry, with the Claisen condensation being a classic and reliable method.[6][7][8] For the preparation of this compound, a "crossed" Claisen condensation approach is highly effective. This strategy involves the acylation of an enolizable ester (ethyl acetate) with a non-enolizable acylating agent (cyclobutanecarbonyl chloride). This method offers excellent control and generally leads to good yields of the desired product.

Core Reaction Mechanism: Acylation of Ethyl Acetate

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. The entire process is driven by the final deprotonation step, which forms a highly stabilized enolate, making the reaction thermodynamically favorable.[6][9]

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl acetate. This is a critical step as the base must be non-nucleophilic enough to favor deprotonation over attacking the ester carbonyl.[6][10] Using the corresponding alkoxide base (ethoxide for an ethyl ester) prevents transesterification side reactions.[10]

-

Nucleophilic Attack: The resulting resonance-stabilized ester enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride.[9] This forms a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Thermodynamic Driving Force: The product, this compound, has a highly acidic α-hydrogen located between the two carbonyl groups (pKa ≈ 11).[7] The ethoxide by-product from the previous step readily abstracts this proton to form a new, doubly resonance-stabilized enolate.[9] This irreversible deprotonation step drives the reaction to completion, necessitating the use of a stoichiometric amount of base.[6][9]

-

Acidic Workup: A final aqueous acid wash is performed to neutralize the reaction mixture and protonate the enolate, yielding the final β-keto ester product.[6]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for β-keto ester synthesis. Researchers should adapt it based on laboratory conditions and scale.

Materials:

-

Sodium metal

-

Absolute Ethanol (anhydrous)

-

Ethyl acetate (anhydrous)

-

Cyclobutanecarbonyl chloride

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (e.g., 2 M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere. The solution will heat up as the sodium reacts. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.

-

Enolate Formation: To the cold sodium ethoxide solution, add anhydrous ethyl acetate (1.0 equivalent) dropwise while stirring. Maintain the temperature at 0 °C and stir for 30-60 minutes to ensure complete formation of the ethyl acetate enolate.

-

Acylation: Add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise to the reaction mixture. A precipitate may form. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to drive the reaction to completion.[11]

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add cold water and diethyl ether. Carefully acidify the aqueous layer to pH 1-2 with cold 2 M HCl to protonate the enolate.[11]

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with diethyl ether. Combine the organic extracts. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography to yield pure this compound.

Part 2: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized product. β-Keto esters exhibit keto-enol tautomerism, an equilibrium between the keto and a hydrogen-bonded enol form, which can be observed spectroscopically.[1]

Caption: Relationship between compound structure and analytical data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₃ | [12][13] |

| Molecular Weight | 170.21 g/mol | [12][13] |

| Appearance | Colorless Liquid | [4] |

| CAS Number | 24922-01-8 | [12][13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.[1] The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹H NMR (Proton NMR) - Predicted Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| b | ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| c | ~3.40 | Singlet (s) | 2H | -CO-CH₂ -CO- |

| d | ~3.20 | Quintet (p) | 1H | -CO-CH -(CH₂)₂ |

| e | ~1.80 - 2.30 | Multiplet (m) | 6H | Cyclobutyl -CH₂ - groups |

Note: The singlet for the α-hydrogens (c) might show broadening or be absent if significant enolization and exchange occurs.

¹³C NMR (Carbon NMR) - Predicted Data

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~205 | Ketone C =O |

| 2 | ~168 | Ester C =O |

| 3 | ~61 | -O-C H₂-CH₃ |

| 4 | ~14 | -O-CH₂-C H₃ |

| 5 | ~50 | -CO-C H₂-CO- |

| 6 | ~48 | -CO-C H-(CH₂)₂ |

| 7 | ~25 | Cyclobutyl -C H₂- |

| 8 | ~18 | Cyclobutyl -C H₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | ~1715-1720 | Strong, sharp absorption.[14][15] |

| C=O (Ester) | ~1735-1745 | Strong, sharp absorption.[14][16] |

| C-O (Ester) | ~1300-1000 | Two strong absorptions.[17] |

| C-H (sp³) | ~2850-3000 | Aliphatic C-H stretching. |

Note: In the case of significant enol tautomer, additional peaks would be observed for the O-H stretch (broad, ~3200-2500 cm⁻¹) and the C=C stretch (~1640 cm⁻¹).[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| Analysis | Expected m/z | Description |

| Molecular Ion [M]⁺ | 170.1 | Corresponds to the molecular weight of C₉H₁₄O₃.[12] |

| [M+H]⁺ | 171.1 | Protonated molecule, common in ESI-MS.[18] |

| [M+Na]⁺ | 193.1 | Sodium adduct, also common in ESI-MS.[18] |

Conclusion

The synthesis of this compound can be reliably achieved through a crossed Claisen-type acylation of ethyl acetate. The procedure is robust, scalable, and relies on fundamental, well-understood organic chemistry principles. The identity, structure, and purity of the resulting product can be unequivocally confirmed through a combination of NMR and IR spectroscopy, and mass spectrometry. This technical guide provides the necessary framework for researchers to successfully synthesize and validate this important chemical intermediate for its application in further synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 9. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 10. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. This compound | C9H14O3 | CID 21846412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.pg.edu.pl [chem.pg.edu.pl]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-cyclobutyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical analysis of the keto-enol tautomerism exhibited by Ethyl 3-cyclobutyl-3-oxopropanoate, a β-keto ester of significant interest in organic synthesis and medicinal chemistry.[1][2] Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, is a fundamental concept that profoundly impacts the chemical reactivity, bioavailability, and spectroscopic properties of a molecule.[3][4] For β-dicarbonyl compounds like the title molecule, the equilibrium between the keto and enol forms is particularly sensitive to structural and environmental factors.[5] This document delineates the theoretical underpinnings of this phenomenon, presents detailed protocols for its characterization and quantification using modern spectroscopic techniques, and explores the influence of solvent and temperature on the equilibrium position. Insights from computational chemistry are integrated to provide a holistic understanding, bridging theoretical predictions with experimental observations. The implications of this tautomeric behavior in the context of drug development and synthetic strategy are also discussed, offering a comprehensive resource for professionals in the field.

Introduction to Tautomerism

Tautomerism is a form of isomerism where molecules exist as a mixture of two or more structurally distinct isomers that are in rapid equilibrium.[4] The most common form of tautomerism is prototropic tautomerism, which involves the migration of a proton.[6] Keto-enol tautomerism is a classic example, representing an equilibrium between a carbonyl compound (the keto form) and a hydroxyl-alkene (the enol form).[3][7]

For simple aldehydes and ketones, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[4] However, in β-dicarbonyl compounds, such as β-diketones and β-keto esters, the enol form can be significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more stable, delocalized π-system.[7][8]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered ring-like structure.[4][7][8]

This compound possesses this β-dicarbonyl motif, making its tautomeric equilibrium a subject of considerable interest. The presence of the cyclobutyl group introduces specific steric and electronic effects that modulate the stability of the respective tautomers, influencing the position of the equilibrium.

Structural Analysis of Tautomers

The equilibrium for this compound involves the interconversion between its keto and enol forms.

|

The keto form contains two carbonyl groups separated by a methylene (-CH₂-) group. The enol form is generated by the migration of an α-proton from this central carbon to one of the carbonyl oxygens. The resulting enol is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, which forms a pseudo-aromatic six-membered ring. This stabilization is a primary reason why β-dicarbonyl compounds exhibit a significant population of the enol tautomer at equilibrium.[5][7]

Spectroscopic Characterization and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct method for studying keto-enol tautomerism because the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers.[9][10]

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the keto and enol forms of this compound will give rise to separate sets of signals. By integrating the signals corresponding to unique protons in each form, their relative concentrations can be determined.[9][11]

Expected Chemical Shifts:

-

Enol Form:

-

Enolic OH: A broad singlet, typically downfield (δ 12-16 ppm), due to strong intramolecular hydrogen bonding.

-

Vinylic CH: A singlet around δ 5-6 ppm.[10]

-

-

Keto Form:

-

α-CH₂ (Methylene): A singlet around δ 3-4 ppm.[10]

-

Table 1: Hypothetical ¹H NMR Data for Tautomers

| Tautomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |

| Keto | α-CH₂ | ~3.5 | s | 2H |

| Enol | =CH- | ~5.5 | s | 1H |

| Enol | -OH | ~12.5 | br s | 1H |

| Both | -OCH₂CH₃ | ~4.2 | q | 2H |

| Both | -OCH₂CH₃ | ~1.3 | t | 3H |

| Both | Cyclobutyl | ~1.8-2.5 | m | 7H |

Protocol for ¹H NMR Quantification:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. Allow the solution to equilibrate for at least 24 hours to ensure the tautomeric equilibrium is reached.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 × T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.[11]

-

Data Processing: Process the spectrum (phasing, baseline correction).

-

Integration and Calculation: Integrate the signal for the keto α-CH₂ protons (I_keto) and the enol vinylic =CH- proton (I_enol).

-

The mole fraction of the enol form (% Enol) is calculated as: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100

-

The equilibrium constant (K_eq) is calculated as: K_eq = [Enol] / [Keto] = I_enol / (I_keto / 2)

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present. The keto and enol forms have distinct vibrational frequencies.

-

Keto Form: Shows two sharp C=O stretching bands (one for the ketone, ~1725 cm⁻¹, and one for the ester, ~1745 cm⁻¹).

-

Enol Form: Shows a C=C stretching band (~1650 cm⁻¹), a conjugated C=O stretch (~1660 cm⁻¹), and a broad O-H stretching band (~2500-3200 cm⁻¹) due to the intramolecular hydrogen bond.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to environmental conditions.

Solvent Effects

The choice of solvent has a profound impact on the keto:enol ratio.[12]

-

Non-polar, aprotic solvents (e.g., hexane, CCl₄): These solvents do not compete for hydrogen bonding. The enol form, stabilized by its internal hydrogen bond, is often favored.[12]

-

Polar, aprotic solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, which can disrupt the enol's intramolecular hydrogen bond to some extent, but they stabilize the more polar keto form, shifting the equilibrium towards the keto tautomer.[13]

-

Polar, protic solvents (e.g., water, methanol): These solvents strongly solvate both tautomers through intermolecular hydrogen bonding. They can effectively compete with and disrupt the intramolecular hydrogen bond of the enol, significantly stabilizing the more polar keto form.[3][12] This generally leads to a higher proportion of the keto tautomer.

Table 2: Expected Trend of % Enol in Various Solvents

| Solvent | Polarity | H-Bonding Ability | Expected % Enol |

| Hexane | Non-polar | None | High |

| CCl₄ | Non-polar | None | High |

| CDCl₃ | Moderately Polar | Weak Donor | Intermediate |

| Acetone-d₆ | Polar Aprotic | Acceptor | Low-Intermediate |

| DMSO-d₆ | Highly Polar Aprotic | Acceptor | Low |

| D₂O | Highly Polar Protic | Donor & Acceptor | Very Low |

Temperature Effects

Temperature can also shift the equilibrium. Generally, increasing the temperature provides energy to break the stabilizing intramolecular hydrogen bond of the enol form, which can shift the equilibrium towards the keto form.[14] However, the specific thermodynamic parameters (ΔH and ΔS) for the tautomerization will determine the exact effect.

Experimental Determination of the Equilibrium Constant (K_eq)

Besides NMR, classical chemical methods can be employed, though they are often less precise.

Meyer's Bromine Titration Method

This classic method relies on the rapid reaction of bromine with the enol form, while the keto form reacts much more slowly.[15]

Principle: The enol tautomer reacts instantaneously with bromine, while the conversion of the keto to the enol form is the rate-limiting step for the reaction of the keto tautomer. By titrating a solution of the β-keto ester with a standard solution of bromine in a non-polar solvent, the amount of enol present at equilibrium can be determined.

Protocol: Meyer's Method

-

Preparation: Prepare a standard solution of bromine in a suitable solvent (e.g., methanol). Prepare a solution of this compound in the same solvent.

-

Titration: Cool the β-keto ester solution in an ice bath. Titrate rapidly with the bromine solution until a persistent yellow color (indicating excess bromine) is observed.

-

Calculation: The volume of bromine solution consumed corresponds to the moles of enol present in the sample. Knowing the total moles of the compound allows for the calculation of the % enol and K_eq.

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers.[16][17] By calculating the Gibbs free energy (ΔG) of both the keto and enol forms, the equilibrium constant can be predicted theoretically.

ΔG = -RT ln(K_eq)

Computational studies on similar β-dicarbonyls, like acetylacetone, have shown that DFT methods can accurately predict that the enol form is more stable in the gas phase due to the intramolecular hydrogen bond.[16] These models also corroborate experimental findings that polar solvents stabilize the keto form, shifting the equilibrium.[17][18] Such computational approaches can provide valuable mechanistic insights that complement experimental data for this compound.

Implications in Drug Development and Synthesis

The tautomeric state of a molecule is not merely an academic curiosity; it has profound real-world consequences.

-

Reactivity: The keto and enol forms have different nucleophilic and electrophilic sites. The α-carbon of the keto form is acidic, while the enol form is a carbon-centered nucleophile at the α-position.[8] This differential reactivity is the basis for many synthetic transformations like alkylations and condensations.[1][4]

-

Pharmacology: A drug molecule may exist as a mixture of tautomers in solution. Each tautomer can have a different shape, polarity, and hydrogen bonding capability, leading to different binding affinities for a biological target. Understanding the dominant tautomeric form under physiological conditions is crucial for rational drug design.

-

Physicochemical Properties: Tautomerism affects properties like pKa, solubility, and lipophilicity (logP), which in turn influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium governed by a delicate interplay of intramolecular stabilization and external environmental factors. The enol form benefits from significant stabilization via conjugation and intramolecular hydrogen bonding, while the keto form is favored in polar, protic solvents that can engage in competitive intermolecular interactions. A thorough understanding and quantification of this equilibrium, achieved through a combination of advanced spectroscopic methods like NMR and supported by computational modeling, are essential. For researchers in organic synthesis and drug development, mastering this concept is critical for predicting molecular behavior, controlling reaction outcomes, and designing molecules with desired physicochemical and pharmacological properties.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. fiveable.me [fiveable.me]

- 4. fiveable.me [fiveable.me]

- 5. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Enol - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 18. worldscientific.com [worldscientific.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 3-cyclobutyl-3-oxopropanoate

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for Ethyl 3-cyclobutyl-3-oxopropanoate, a key building block for researchers, scientists, and drug development professionals. Moving beyond a standard safety data sheet, this document delves into the chemical's specific hazards, the causality behind recommended safety measures, and detailed experimental protocols for its safe use from receipt to disposal. By integrating principles of chemical reactivity, hazard mitigation, and emergency preparedness, this guide aims to foster a proactive safety culture in the laboratory.

Introduction: Understanding the Compound

This compound (CAS No. 24922-01-8) is a beta-keto ester, a class of compounds widely utilized in organic synthesis for the construction of complex molecular architectures.[1][2] Its utility stems from the reactivity of the dicarbonyl functionality, which allows for a variety of chemical transformations.[3] However, this reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide will provide the foundational knowledge and practical protocols to work with this compound safely and effectively.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves understanding its inherent hazards, assessing the potential for exposure during planned experimental procedures, and implementing appropriate control measures.

GHS Classification and Hazard Statements

This compound is classified under the Globally Harmonized System (GHS) with the following hazard classes and statements:

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Source: PubChem CID 21846412[4]

Expert Insight: The GHS classification provides a standardized summary of the key hazards. The "Warning" signal word indicates a moderate hazard level. However, the potential for skin, eye, and respiratory irritation necessitates stringent adherence to handling protocols to prevent adverse health effects.

The "Why" Behind the Hazards: A Mechanistic Perspective

Understanding the underlying reasons for these classifications is crucial for appreciating the importance of safety protocols.

-

Skin and Eye Irritation (H315 & H319): As an organic ester, this compound can act as a defatting agent upon prolonged or repeated skin contact, leading to irritation. Its chemical structure allows it to interact with biological membranes, potentially causing inflammation and discomfort.[5][6] In the eyes, its presence can disrupt the delicate tear film and corneal epithelium, leading to serious irritation.[5][6] The European Chemicals Agency (ECHA) provides detailed criteria for these classifications, which are based on the potential for reversible or irreversible damage.[7][8]

-

Respiratory Irritation (H335): If aerosolized or if its vapors are inhaled, the compound can irritate the mucous membranes of the respiratory tract.[4] This is a common property of many volatile organic compounds and is a key consideration when handling the substance outside of a fume hood.

Chemical Reactivity and Associated Hazards

Beyond its immediate toxicological properties, the reactivity of beta-keto esters like this compound presents potential hazards:

-

Hydrolysis: In the presence of strong acids or bases, the ester can undergo hydrolysis to form cyclobutylacetic acid and ethanol.[3] While these products are not acutely hazardous, unintended reactions can alter the course of an experiment and generate unexpected byproducts. To avoid this, anhydrous conditions are often recommended for reactions involving beta-keto esters.[9]

-

Decarboxylation: Upon heating, particularly under acidic or basic conditions after hydrolysis, the resulting beta-keto acid is prone to decarboxylation, releasing carbon dioxide and forming cyclobutyl methyl ketone.[3][10][11] This gas evolution can lead to pressure buildup in closed systems, creating a significant hazard.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Primary Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, should be conducted in a certified chemical fume hood. This is the primary defense against respiratory exposure to vapors or aerosols.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

Personal Protective Equipment (PPE) Selection

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles conforming to EN 166 or ANSI Z87.1. A face shield should be worn over goggles when there is a significant splash hazard. | Protects against splashes and aerosols, mitigating the risk of serious eye irritation. |

| Hand Protection | While nitrile gloves are commonly used in laboratories, they offer poor resistance to esters.[12][13] For prolonged contact or immersion, it is recommended to use gloves with better chemical resistance to esters, such as butyl rubber or Viton™. For incidental contact, double-gloving with nitrile gloves may be acceptable, with the outer glove being changed immediately upon contamination.[14][15] | Prevents skin contact and subsequent irritation. The choice of glove material is critical and should be based on the specific solvent and duration of exposure. |

| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger scale operations, a chemically resistant apron or suit may be necessary. | Protects the skin from splashes and spills. |

| Respiratory Protection | Typically not required when working in a properly functioning chemical fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[16][17][18][19][20] | Protects against the inhalation of vapors, preventing respiratory tract irritation. |

Authoritative Grounding: The Occupational Safety and Health Administration (OSHA) provides comprehensive guidelines on the selection and use of PPE.[21]

Step-by-Step Experimental Protocols

Adherence to standardized protocols is critical for ensuring safety and reproducibility.

Protocol for Weighing and Transferring

This protocol is designed to minimize the risk of exposure and contamination.

-

Preparation: Don all required PPE as outlined in Section 3.2. Ensure the chemical fume hood is functioning correctly.

-

Designated Area: Designate a specific area within the fume hood for weighing and transferring the compound. Cover the work surface with absorbent, disposable bench paper.

-

Tare the Receiving Vessel: On an analytical balance, tare a clean, dry, and appropriately labeled receiving vessel with a secure closure.

-

Transfer in Fume Hood: Place the stock container of this compound and the tared receiving vessel in the designated area of the fume hood.

-

Dispensing: Carefully dispense the desired amount of the compound into the receiving vessel. Use a clean spatula or pipette. Avoid creating dust or aerosols.

-

Secure and Clean: Securely close both the stock and receiving vessels. Decontaminate the spatula or pipette with an appropriate solvent (e.g., ethanol) and wipe dry.

-

Final Weighing: Reweigh the receiving vessel to determine the exact amount of compound transferred.

-

Cleanup: Dispose of the contaminated bench paper and any other disposable materials in the appropriate chemical waste container.

This protocol is adapted from best practices for handling hazardous powders.[22][23][24][25]

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Container: Keep the container tightly closed to prevent the ingress of moisture, which could lead to hydrolysis. The original supplier's container is ideal.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

-

Quantity Limits: Adhere to OSHA guidelines for the storage of flammable and combustible liquids, although this compound has a relatively high flash point of 95.7°C.[26][27][28][29][30]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Segregation: Collect all waste materials (e.g., unused compound, contaminated PPE, reaction residues) in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of its contents.

-

Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[31][32][33] Do not dispose of this chemical down the drain.

Emergency Procedures: A Proactive Approach

Preparedness is key to effectively managing any laboratory incident.

Spill Response

In the event of a spill, follow these procedures calmly and efficiently.

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills (less than 100 mL) that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, evacuate the laboratory and contact your institution's EHS or emergency response team.

-

Control Vapors: If the spill is in a fume hood, keep the sash at the operating height. If outside a hood, and it is safe to do so, increase ventilation to the area.

-

Don PPE: Wear the appropriate PPE as described in Section 3.2, including respiratory protection if necessary.

-

Containment: Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

-

Report: Report the incident to your supervisor and your institution's EHS office.

This protocol is based on general laboratory spill response guidelines.[34][35][36][37][38][39]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing Safety: Workflows and Logical Relationships

Diagrams can provide a clear and concise summary of key safety procedures.

Workflow for Safe Handling of this compound

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Decision Tree for Spill Response

Caption: A decision tree for responding to a chemical spill in the laboratory.

Conclusion

This compound is a valuable reagent in chemical synthesis. Its safe and effective use hinges on a thorough understanding of its hazards, the implementation of robust safety protocols, and a commitment to a culture of safety in the laboratory. By following the guidelines outlined in this technical guide, researchers can minimize risks and confidently utilize this compound in their pursuit of scientific advancement.

References

- 1. researchgate.net [researchgate.net]

- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 3. aklectures.com [aklectures.com]

- 4. This compound | C9H14O3 | CID 21846412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. News - ECHA [echa.europa.eu]

- 8. CLP, 3.3.2., Classification criteria for substances :: ReachOnline [reachonline.eu]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 12. gloves.com [gloves.com]

- 13. ehrs.upenn.edu [ehrs.upenn.edu]

- 14. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]

- 15. ehs.yale.edu [ehs.yale.edu]

- 16. 3m.com [3m.com]

- 17. toolup.com [toolup.com]

- 18. multimedia.3m.com [multimedia.3m.com]

- 19. pksafety.com [pksafety.com]

- 20. mcmaster.com [mcmaster.com]

- 21. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]

- 22. ehs.wisc.edu [ehs.wisc.edu]

- 23. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 24. ehso.emory.edu [ehso.emory.edu]

- 25. web.uri.edu [web.uri.edu]

- 26. connmaciel.com [connmaciel.com]

- 27. ushazmatstorage.com [ushazmatstorage.com]

- 28. ishn.com [ishn.com]

- 29. polystarcontainment.com [polystarcontainment.com]

- 30. Page loading... [guidechem.com]

- 31. ic.ptb.de [ic.ptb.de]

- 32. uab.cat [uab.cat]

- 33. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 34. ccny.cuny.edu [ccny.cuny.edu]

- 35. UNF: Laboratory Spills [unf.edu]

- 36. westlab.com [westlab.com]

- 37. youtube.com [youtube.com]

- 38. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Responding to Biological Spills | Environment, Health and Safety [ehs.cornell.edu]

The Enduring Allure of the Strained Ring: A Technical Guide to the Discovery and Application of Cyclobutane-Containing Compounds

For over a century, the cyclobutane ring, a seemingly simple four-membered carbocycle, has captivated and challenged chemists.[1][2][3] Its inherent ring strain, a consequence of distorted bond angles, belies a rich and diverse chemistry that has led to its incorporation into a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, synthesis, and modern applications of cyclobutane-containing compounds, offering field-proven insights into the causality behind experimental choices and the self-validating systems of described protocols.

A Historical Perspective: Taming the Strained Ring

The journey into the world of cyclobutanes began in 1907 when Richard Willstätter and James Bruce first synthesized the parent hydrocarbon.[6] Their method, the hydrogenation of cyclobutene in the presence of a nickel catalyst, marked a pivotal moment in organic chemistry, confirming the existence of this highly strained ring system.[6] For many years that followed, the synthesis of cyclobutane derivatives remained a formidable challenge, largely due to the thermodynamic unfavorability of forming the constrained four-membered ring. However, the allure of this unique structural motif spurred the development of innovative synthetic strategies that have now become cornerstones of modern organic synthesis.

The Synthetic Arsenal: Constructing the Cyclobutane Core

The construction of the cyclobutane ring is a testament to the ingenuity of synthetic chemists. A variety of methods have been developed, each with its own set of advantages and mechanistic nuances. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

[2+2] Photocycloaddition: A Light-Driven Pathway

One of the most powerful and widely employed methods for constructing cyclobutane rings is the [2+2] photocycloaddition of alkenes.[7][8] This reaction, which is thermally forbidden by the Woodward-Hoffmann rules, becomes photochemically allowed upon electronic excitation of one of the alkene partners. The process typically involves the formation of an excimer or an exciplex, which then collapses to the cyclobutane product.

The photodimerization of identical alkenes is a classic example of this reaction class.[7] For instance, the exposure of cinnamic acid derivatives to ultraviolet light leads to the formation of truxillic and truxinic acids, a reaction of historical significance in the study of photochemistry.

Experimental Protocol: Sensitized [2+2] Photocycloaddition of Enones

This protocol describes a general procedure for the ruthenium-catalyzed [2+2] cycloaddition of an enone with an alkene, a method that allows for the formation of unsymmetrical cyclobutanes under visible light irradiation.[9]

Materials:

-

Aryl enone (1.0 equiv)

-

Alkene (2.0-5.0 equiv)

-

[Ru(bpy)₃]Cl₂ (1-5 mol%)

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)

-

Visible light source (e.g., blue LED lamp)

-

Schlenk flask or similar reaction vessel

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl enone and the photocatalyst in the chosen solvent.

-

Add the alkene to the reaction mixture.

-

Seal the flask and irradiate the mixture with a visible light source at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting cyclobutane product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent quenching of the excited state of the photocatalyst by oxygen, which would inhibit the desired reaction.

-

Visible Light Photocatalyst: Ruthenium(II) polypyridyl complexes are excellent visible light absorbers and possess the necessary photoredox properties to initiate the cycloaddition.[9] They offer a milder and more selective alternative to high-energy UV irradiation.

-

Excess Alkene: Using an excess of the alkene partner helps to favor the intermolecular cycloaddition over potential side reactions of the enone.

Transition Metal-Catalyzed [2+2] Cycloadditions: A Thermal Alternative

While photochemical methods are powerful, thermally-driven [2+2] cycloadditions catalyzed by transition metals have emerged as a complementary and often more scalable approach.[10][11] These reactions typically proceed through a metallacyclobutane intermediate, which then undergoes reductive elimination to furnish the cyclobutane product. A variety of transition metals, including iron, nickel, and copper, have been shown to catalyze these transformations.[10][11][12]

Copper(I) salts, for example, have been demonstrated to catalyze the [2+2] cycloaddition of certain alkenes, often under mild conditions.[12][13] The mechanism is thought to involve the formation of a copper-olefin complex that facilitates the cycloaddition process.

Diagram: Generalized Mechanism of a Transition Metal-Catalyzed [2+2] Cycloaddition

Caption: A simplified catalytic cycle for a transition metal-catalyzed [2+2] cycloaddition.

Nature's Embrace: Cyclobutanes in Natural Products

Contrary to early beliefs that strained rings would be scarce in nature, the cyclobutane motif is a recurring structural element in a diverse array of natural products isolated from plants, fungi, bacteria, and marine organisms.[1][2][3][5] These compounds often exhibit potent and interesting biological activities.

For instance, several cyclobutane-containing alkaloids have been isolated from plants of the Piper genus and have shown antimicrobial and insecticidal properties.[2] In the marine environment, sponges have proven to be a rich source of cyclobutane-containing metabolites, some of which display antiviral and antibacterial activities.[1][2]

Table 1: Examples of Bioactive Cyclobutane-Containing Natural Products

| Natural Product | Source | Biological Activity |

| Pipercyclobutanamide A | Piper nigrum (Black Pepper) | Cytochrome P450 inhibitor[2][3] |

| Sceptrin | Agelas sceptrum (Marine Sponge) | Antimicrobial[14] |

| Penitrem A | Penicillium crustosum (Fungus) | Neurotoxin[15] |

| β-Caryophyllene | Copaifera officinalis (Copaiba Oil) | Anti-inflammatory[15] |

The Four-Membered Ring in Medicine: A Scaffold for Drug Discovery

The unique conformational properties and metabolic stability of the cyclobutane ring have made it an attractive scaffold for medicinal chemists.[14] Its incorporation into drug candidates can lead to improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability.

Carboplatin: A Cyclobutane-Containing Anticancer Agent

One of the most successful examples of a cyclobutane-containing drug is carboplatin, a platinum-based anticancer agent used in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[16][17] The cyclobutane-1,1-dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin, resulting in a different toxicity profile.[17][18]

The mechanism of action of carboplatin involves its activation within cells to form reactive platinum complexes that bind to DNA, primarily forming inter- and intra-strand cross-links.[18][19][20] This DNA damage inhibits DNA replication and transcription, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[16]

Diagram: Mechanism of Action of Carboplatin

Caption: The activation and mechanism of action of the anticancer drug carboplatin.

Cyclobutane-Containing Nucleoside Analogues as Antiviral Agents

The development of nucleoside analogues containing a cyclobutane ring in place of the natural furanose sugar has been a fruitful area of research in the quest for new antiviral agents.[21][22][23] These carbocyclic nucleosides can act as chain terminators of viral DNA or RNA synthesis, thereby inhibiting viral replication. Their altered structure can also confer resistance to degradation by cellular enzymes, leading to a longer duration of action.

Beyond Biology: Cyclobutanes in Materials Science

The unique chemical and physical properties of the cyclobutane ring are also being harnessed in the field of materials science. The strain energy stored in the four-membered ring can be released through thermal or mechanical stimuli, making cyclobutane-containing polymers attractive as "mechanophores" – functional groups that respond to mechanical force.[24][25][26]

When incorporated into a polymer backbone, the cyclobutane ring can undergo a [2+2] cycloreversion reaction upon the application of force, such as from ultrasonication.[24][27] This can lead to changes in the polymer's properties, such as its color, fluorescence, or even its degradation into smaller molecules. This stress-responsive behavior opens up possibilities for the development of self-healing materials, stress sensors, and targeted drug delivery systems.

Conclusion: A Future Built on a Strained Foundation

From its challenging synthesis in the early 20th century to its current status as a versatile building block in natural product synthesis, medicinal chemistry, and materials science, the cyclobutane ring has proven to be a source of endless scientific inquiry and innovation. The continued development of novel synthetic methodologies, coupled with a deeper understanding of the unique properties conferred by this strained carbocycle, will undoubtedly lead to the discovery of new cyclobutane-containing compounds with remarkable and beneficial properties. The enduring allure of the strained ring promises a future where this small, four-membered scaffold plays an increasingly important role in addressing challenges in medicine and technology.

References

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Cyclobutane - Wikipedia [en.wikipedia.org]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Cyclobutane synthesis [organic-chemistry.org]

- 10. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Carboplatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Carboplatin - Wikipedia [en.wikipedia.org]

- 18. What is the mechanism of Carboplatin? [synapse.patsnap.com]

- 19. news-medical.net [news-medical.net]

- 20. droracle.ai [droracle.ai]

- 21. longdom.org [longdom.org]

- 22. rroij.com [rroij.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Scholars@Duke publication: Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. [scholars.duke.edu]

- 25. par.nsf.gov [par.nsf.gov]

- 26. researchgate.net [researchgate.net]

- 27. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 6-Cyclobutylpyrimidin-4(3H)-one from Ethyl 3-cyclobutyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Pyrimidine Scaffold in Modern Drug Discovery